molecular formula C22H17ClN4O4 B11587666 (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11587666
M. Wt: 436.8 g/mol
InChI Key: JUEWFGYKRZTIPD-FYWRMAATSA-N
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Description

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a chlorophenoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[1,2-a]pyrimidine core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE is unique due to its specific structural features, such as the combination of a pyrido[1,2-a]pyrimidine core, a chlorophenoxy group, and a morpholine moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H17ClN4O4

Molecular Weight

436.8 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C22H17ClN4O4/c23-16-4-6-17(7-5-16)31-20-18(22(29)27-8-2-1-3-19(27)25-20)13-15(14-24)21(28)26-9-11-30-12-10-26/h1-8,13H,9-12H2/b15-13+

InChI Key

JUEWFGYKRZTIPD-FYWRMAATSA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

C1COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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